molecular formula C10H8ClFO B039973 (1-Chlorocyclopropyl)(4-fluorophenyl)methanone CAS No. 117107-73-0

(1-Chlorocyclopropyl)(4-fluorophenyl)methanone

Cat. No. B039973
CAS RN: 117107-73-0
M. Wt: 198.62 g/mol
InChI Key: BMTSCMJNZSOWPM-UHFFFAOYSA-N
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Description

“(1-Chlorocyclopropyl)(4-fluorophenyl)methanone” is a chemical compound with the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol . It is also known as Methanone, (1-chlorocyclopropyl)(4-fluorophenyl)- .


Molecular Structure Analysis

The molecular structure of “(1-Chlorocyclopropyl)(4-fluorophenyl)methanone” consists of a cyclopropyl group attached to a methanone group, which is further connected to a 4-fluorophenyl group . The InChI key for this compound is MHKHJIJXMVHRAJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(1-Chlorocyclopropyl)(4-fluorophenyl)methanone” has a molecular weight of 198.62 g/mol . Other physical and chemical properties such as boiling point, melting point, and flash point are not available for this specific compound but similar compounds like Cyclopropyl(4-fluorophenyl)methanone have a boiling point of 243.2°C at 760 mmHg, a melting point of -15°C, and a flash point of 100°C .

properties

IUPAC Name

(1-chlorocyclopropyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-10(5-6-10)9(13)7-1-3-8(12)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTSCMJNZSOWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558988
Record name (1-Chlorocyclopropyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Chlorocyclopropyl)(4-fluorophenyl)methanone

CAS RN

117107-73-0
Record name (1-Chlorocyclopropyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

233 g (0.99 mol) of 4-fluorophenyl 1,3-dichloropropyl ketone are dissolved in 300 ml of tert.-butanol and 135 g of potassium tert.-butylate are added in portions. The mixture is substantially stirred at 40° C. for 2 hours and concentrated in vacuo. The residue is taken up in methylene chloride and water. The organic phase is seperated off, dried over sodium sulphate and concentrated in vacuo. The residue is distilled under a high vacuum. 145 g (74% of theory) of 1-(4-fluorobenzoyl)-1-chloro-cyclopropane of boiling point 73° C./0.1 mbar are obtained.
Quantity
233 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
135 g
Type
reactant
Reaction Step Two

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